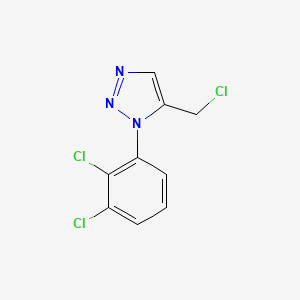
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a suitable precursor is treated with formaldehyde and hydrochloric acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable dichlorophenyl precursor is reacted with the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloromethyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different functional groups replacing the chloromethyl or dichlorophenyl groups.
科学的研究の応用
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl and dichlorophenyl groups may play a role in binding to these targets and modulating their activity. The triazole ring itself may also contribute to the compound’s overall biological activity by stabilizing interactions with the target molecules.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-(2,3-dichlorophenyl)-5-methylpyridine: This compound has a similar structure but contains a pyridine ring instead of a triazole ring.
5-(2,3-Dichlorophenyl)-1H-tetrazole: This compound contains a tetrazole ring instead of a triazole ring.
Uniqueness
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups attached to the triazole ring. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The triazole ring itself is known for its stability and ability to participate in various chemical reactions, making this compound a versatile and valuable molecule in scientific research.
特性
分子式 |
C9H6Cl3N3 |
|---|---|
分子量 |
262.5 g/mol |
IUPAC名 |
5-(chloromethyl)-1-(2,3-dichlorophenyl)triazole |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-13-14-15(6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 |
InChIキー |
WIFDKJVVOUARQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


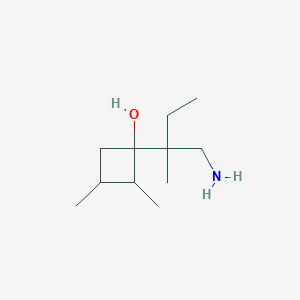
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
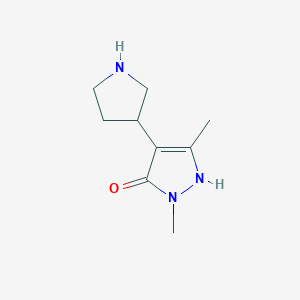
![3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13184455.png)
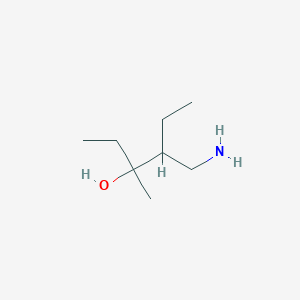
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)

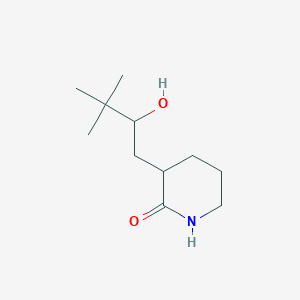
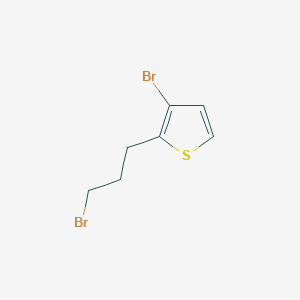



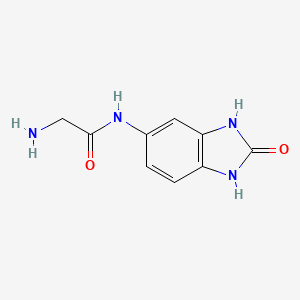
![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
